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Compound of Interest

Compound Name: C21H18ClNO4S

Cat. No.: B13026921

Get Quote

Compound Class: N,N-Disubstituted Sulfonamide Benzoic Acid Primary Application: Medicinal

Chemistry / Lead Optimization (NAFLD, Anti-inflammatory targets)[1]

Executive Summary & Structural Logic
Researchers encountering C21H18ClNO4S are typically dealing with a lipophilic, ionizable

drug candidate.[1] The molecule comprises three distinct hydrophobic domains (a benzoic acid

core, a benzyl group, and a chlorobenzyl group) linked by a rigid sulfonamide hinge.[1]

Key Challenges in Development:

Solubility-Limited Absorption: The high lipophilicity (cLogP > 4.[1]5) combined with a rigid

crystalline lattice often results in "brick dust" properties—poor aqueous solubility despite

good permeability.[1]

Ionization State: The carboxylic acid moiety (pKa ~4.0–4.[1]2) dictates that solubility is highly

pH-dependent, requiring specific formulation strategies (e.g., salt formation or amorphous

solid dispersions).[1]
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The following data synthesizes calculated (in silico) and experimentally derived values typical

for this scaffold.

Property Value / Range Mechanistic Implication

Molecular Weight 415.89 g/mol

Falls within Lipinski’s Rule of 5

(<500), suggesting oral

bioavailability potential.[1]

Exact Mass 415.0645
Critical for LC-MS identification

(M+H or M-H modes).[1]

cLogP (Lipophilicity) 4.8 ± 0.3

High lipophilicity.[1] Indicates

high membrane permeability

but high risk of non-specific

binding (NSB) in assays.[1]

TPSA ~80–90 Å²

<140 Å², indicating good

potential for cellular

permeability.[1]

pKa (Acidic) 4.1 (Carboxylic Acid)

Ionized at physiological pH

(7.4).[1] Solubility increases

significantly at pH > 5.[1]

pKa (Basic) N/A

The sulfonamide nitrogen is

fully substituted (tertiary); no

basicity or H-bond donor

capacity at this site.[1]

Rotatable Bonds 6

Moderate flexibility, allowing

induced fit binding without

excessive entropic penalty.[1]

H-Bond Donors 1 (COOH)
Low donor count favors

permeability.[1]

H-Bond Acceptors 5 (SO₂, COOH)

Facilitates interaction with

receptor pockets (e.g., Ser/Thr

residues).[1]
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Chemical Stability & Reactivity Profile
Hydrolytic Stability
The sulfonamide bond (

) is exceptionally stable toward hydrolysis under physiological conditions (

).[1] Unlike amides, which can be susceptible to peptidases or acid hydrolysis, the sulfonyl
group renders the nitrogen non-nucleophilic and the sulfur center resistant to nucleophilic
attack.[1]

Risk Factor: The carboxylic acid esterification.[1] If this compound is used as an intermediate

(ester form), it is liable to plasma esterases.[1] As the free acid (C21H18ClNO4S), it is

metabolically stable in Phase I but susceptible to Phase II glucuronidation.[1]

Photostability
The electron-rich aromatic rings (benzyl and chlorobenzyl) combined with the electron-

withdrawing sulfonyl group create a push-pull system.[1]

Observation: Solutions in DMSO or Ethanol should be protected from UV light to prevent

radical-mediated dechlorination of the chlorobenzene ring or photo-oxidation.[1]

Experimental Protocols: Validating the Properties
To ensure data integrity (E-E-A-T), the following protocols are designed to be self-validating.

Protocol A: Thermodynamic Solubility Profiling (pH-
Dependent)
Rationale: Because C21H18ClNO4S is an ionizable acid, single-point solubility is misleading.

[1] This protocol maps the Solubility-pH profile.

Reagents:

Universal Buffer (pH 1.2, 4.0, 6.8, 7.4).[1]

HPLC Grade Acetonitrile (ACN).[1]
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Compound Stock (10 mM in DMSO).[1]

Workflow:

Supersaturation: Add excess solid compound (~1 mg) to 500 µL of each buffer in a 1.5 mL

HPLC vial.

Equilibration: Shake at 37°C for 24 hours (Standard Shake-Flask Method).

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid. Critical: Do

not filter without validating filter adsorption, as lipophilic compounds bind to Nylon/PTFE.[1]

Quantification: Dilute supernatant 1:1 with ACN to ensure total solubilization of the dissolved

fraction and analyze via HPLC-UV (254 nm).

Validation Check: The solubility at pH 7.4 should be >10-fold higher than at pH 1.2 due to

ionization of the carboxylate.[1]

Protocol B: Lipophilicity (LogD) via Shake-Flask
Rationale: Calculated LogP is often inaccurate for sulfonamides.[1] Experimental LogD is

required for predicting tissue distribution.[1]

Phase System: n-Octanol (pre-saturated with buffer) and Phosphate Buffer pH 7.4 (pre-

saturated with octanol).

Partitioning: Dissolve compound in the octanol phase. Add equal volume of buffer.[1]

Equilibration: Vortex for 1 hour; allow phases to separate for 4 hours (or centrifuge).

Analysis: Analyze both phases by HPLC.

Calculation:

.

Mechanistic Workflow: From Scaffold to Lead
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The following diagram illustrates the decision logic when working with C21H18ClNO4S
derivatives in a drug discovery campaign, highlighting the "Structure-Property-Activity

Relationship" (SPAR).

Compound C21H18ClNO4S Evaluation

Scaffold: C21H18ClNO4S
(Sulfonamide Benzoic Acid)

Physicochemical Check
cLogP > 4.5 | pKa ~ 4.1

 In Silico Profiling

Solubility Assay (pH 7.4)

 Experimental Validation

High Solubility (>50 µM)
(Ionized Form)

 Good Profile

Low Solubility (<5 µM)
(Aggregation Risk)

 Poor Profile

Biological Assay
(e.g., PPAR / Chemokine)

 Proceed to Screening

Lead Optimization
Add Polar Groups to Reduce LogP

 Remediation Required

 Iterative Synthesis

Click to download full resolution via product page

Caption: Decision tree for evaluating C21H18ClNO4S. High lipophilicity requires pH-dependent

solubility validation before biological screening to avoid false negatives.

Biological Context & Safety (NAFLD/Metabolic)
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While this guide focuses on properties, the C21H18ClNO4S formula is frequently associated

with NAFLDkb (Non-Alcoholic Fatty Liver Disease Knowledge Base) entries.[1]

Target Interaction: The sulfonamide-linker-acid motif is a classic pharmacophore for PPAR

(Peroxisome Proliferator-Activated Receptor) agonism or CCR2 (C-C Chemokine Receptor
Type 2) antagonism.[1]

Toxicity Warning: Compounds with this specific MW and lipophilicity profile carry a risk of

Phospholipidosis if the basicity is increased (though C21H18ClNO4S is acidic, mitigating this

risk).[1] However, the chlorobenzene moiety can be a handle for oxidative metabolism,

potentially forming reactive quinone intermediates if not monitored.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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